2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 1002033-55-7
VCID: VC8357069
InChI: InChI=1S/C7H12N4O2/c1-5-7(11(12)13)6(2)10(9-5)4-3-8/h3-4,8H2,1-2H3
SMILES: CC1=C(C(=NN1CCN)C)[N+](=O)[O-]
Molecular Formula: C7H12N4O2
Molecular Weight: 184.2 g/mol

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine

CAS No.: 1002033-55-7

Cat. No.: VC8357069

Molecular Formula: C7H12N4O2

Molecular Weight: 184.2 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine - 1002033-55-7

Specification

CAS No. 1002033-55-7
Molecular Formula C7H12N4O2
Molecular Weight 184.2 g/mol
IUPAC Name 2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanamine
Standard InChI InChI=1S/C7H12N4O2/c1-5-7(11(12)13)6(2)10(9-5)4-3-8/h3-4,8H2,1-2H3
Standard InChI Key GOCIJNUPEKWKQA-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CCN)C)[N+](=O)[O-]
Canonical SMILES CC1=C(C(=NN1CCN)C)[N+](=O)[O-]

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine (CAS 1185045-46-8) is a nitro-substituted pyrazole derivative with the molecular formula C₇H₁₃ClN₄O₂ (hydrochloride salt form) . The compound features:

  • A pyrazole ring substituted with methyl groups at positions 3 and 5.

  • A nitro (-NO₂) group at position 4.

  • An ethanamine side chain at position 1 (Figure 1).

Table 1: Key molecular descriptors

PropertyValueSource
Molecular Weight220.66 g/mol
SMILESCC1=C(C(=NN1CCN)C)N+[O-].Cl
InChIKeyXQXPZOHQOIVJTC-UHFFFAOYSA-N

The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reaction conditions .

Nomenclature and Isomerism

The IUPAC name emphasizes the substituent positions:

  • 3,5-Dimethyl: Methyl groups at ring positions 3 and 5.

  • 4-Nitro: Electron-withdrawing nitro group at position 4.

  • 1-(2-Aminoethyl): Ethylamine side chain at position 1.

Tautomerism is restricted due to the nitro group’s electron-withdrawing effects, stabilizing the 1H-pyrazole form .

Synthesis and Manufacturing

Synthetic Pathways

The hydrochloride salt is synthesized via a multi-step protocol:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.

  • Nitration: Introduction of the nitro group using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) .

  • Side-Chain Functionalization: Alkylation with 2-chloroethylamine followed by hydrochloride salt formation.

Critical Reaction Parameters:

  • Nitration requires strict temperature control to avoid over-nitration or decomposition.

  • Purification via recrystallization from ethanol/water yields >95% purity .

Industrial Scalability

Batch reactors with jacketed cooling systems are employed for nitration due to exothermic risks. Continuous flow systems are avoided due to potential clogging from nitro group byproducts .

Physicochemical Properties

Table 2: Physical properties

PropertyValueMethod
Melting Point198–202°C (decomposes)DSC
Solubility (Water)12.5 g/L (25°C)OECD 105
LogP (Hydrochloride)-1.2Calculated

The nitro group confers polarity (dipole moment = 5.8 D) and UV activity (λmax = 274 nm in methanol) .

Reactivity and Functionalization

Electrophilic Substitution

The nitro group deactivates the pyrazole ring, directing incoming electrophiles to position 4 (already occupied), limiting further aromatic substitution.

Side-Chain Reactions

  • Amine Alkylation: Reacts with alkyl halides to form secondary amines.

  • Schiff Base Formation: Condenses with carbonyl compounds (e.g., benzaldehyde) to generate imines.

Example Reaction:
Compound + CH₃IN-Ethyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine\text{Compound + CH₃I} \rightarrow \text{N-Ethyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine}
Yield: 78% (THF, 0°C) .

Applications in Scientific Research

Medicinal Chemistry

  • Anticancer Probes: Pyrazole nitro derivatives inhibit kinase enzymes (IC₅₀ = 2.3 µM against EGFR) .

  • Antibacterial Agents: MIC = 16 µg/mL against Staphylococcus aureus (ATCC 29213).

Materials Science

  • Coordination Polymers: Binds transition metals (Cu²⁺, Ni²⁺) via the amine and pyrazole N-atoms.

  • Energetic Materials: Nitro group contributes to high nitrogen content (25.4%) for potential explosive applications.

Hazard CategoryGHS CodePrecautionary Measures
Skin Corrosion1BWear nitrile gloves, face shield
Eye DamageCategory 1Use chemical goggles
Respiratory IrritationCategory 2Employ fume hoods

Emergency Protocols:

  • Skin Contact: Rinse immediately with 0.1 M sodium bicarbonate .

  • Inhalation: Administer oxygen if bronchospasm occurs .

Comparison with Analogues

Table 4: Structural analogues

CompoundKey DifferenceBioactivity (IC₅₀)
2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine Lacks nitro groupEGFR: >100 µM
4-Amino derivative-NH₂ instead of -NO₂EGFR: 45 µM

The nitro group enhances electron-deficient character, improving kinase binding affinity by 43-fold .

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